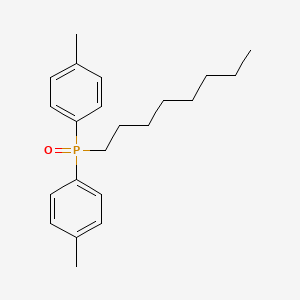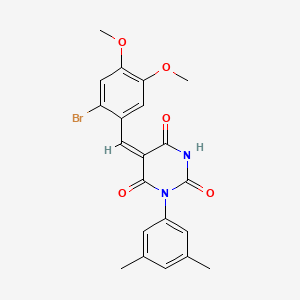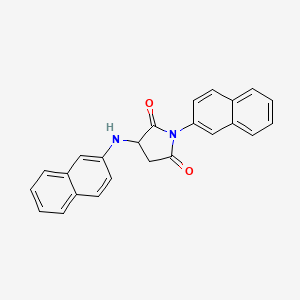
bis(4-methylphenyl)(octyl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methylphenyl)(octyl)phosphine oxide, also known as BMPO, is a chemical compound that is commonly used in scientific research as a spin trap. BMPO has been found to be effective in trapping free radicals, which are highly reactive molecules that can cause damage to cells and tissues.
作用機序
Bis(4-methylphenyl)(octyl)phosphine oxide works by trapping free radicals and forming stable adducts. The resulting adducts can then be analyzed using various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy. bis(4-methylphenyl)(octyl)phosphine oxide has been found to be highly selective for trapping free radicals, which makes it a valuable tool for studying free radical reactions.
Biochemical and Physiological Effects
bis(4-methylphenyl)(octyl)phosphine oxide has been found to have a number of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. bis(4-methylphenyl)(octyl)phosphine oxide has also been found to have potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using bis(4-methylphenyl)(octyl)phosphine oxide in lab experiments is its high selectivity for trapping free radicals. This makes it a valuable tool for studying free radical reactions in a variety of systems. However, there are also limitations to using bis(4-methylphenyl)(octyl)phosphine oxide. It can be difficult to quantify the amount of free radicals trapped by bis(4-methylphenyl)(octyl)phosphine oxide, and it may not be effective in trapping certain types of radicals.
将来の方向性
There are a number of potential future directions for research on bis(4-methylphenyl)(octyl)phosphine oxide. One area of interest is the development of new synthetic methods for producing bis(4-methylphenyl)(octyl)phosphine oxide. Another area of interest is the development of new applications for bis(4-methylphenyl)(octyl)phosphine oxide, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of bis(4-methylphenyl)(octyl)phosphine oxide and its effects on cellular and physiological processes.
Conclusion
In conclusion, bis(4-methylphenyl)(octyl)phosphine oxide is a valuable tool for studying free radical reactions in scientific research. Its high selectivity for trapping free radicals makes it a useful tool in a variety of fields, and it has potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of bis(4-methylphenyl)(octyl)phosphine oxide and its effects on cellular and physiological processes.
合成法
Bis(4-methylphenyl)(octyl)phosphine oxide can be synthesized by reacting 4-methylphenylmagnesium bromide with octylphosphonic dichloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography. This synthesis method has been found to be effective in producing high yields of pure bis(4-methylphenyl)(octyl)phosphine oxide.
科学的研究の応用
Bis(4-methylphenyl)(octyl)phosphine oxide has been widely used in scientific research as a spin trap to study free radical reactions. It has been used in a variety of fields, including biochemistry, pharmacology, and toxicology. bis(4-methylphenyl)(octyl)phosphine oxide has been found to be particularly useful in studying the effects of oxidative stress on cells and tissues.
特性
IUPAC Name |
1-methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31OP/c1-4-5-6-7-8-9-18-24(23,21-14-10-19(2)11-15-21)22-16-12-20(3)13-17-22/h10-17H,4-9,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJLWFPBJBSMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201208.png)
![3-chloro-N-(3-ethoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201216.png)

![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)
![4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)

![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)

